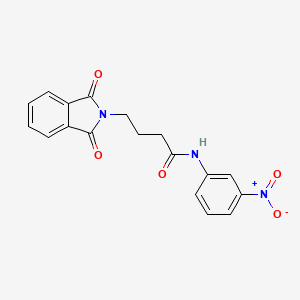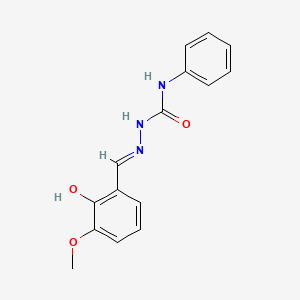
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as 'Compound X' and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of Compound X is not fully understood. However, it has been proposed that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. In addition, it has been shown to have neuroprotective effects by modulating the activity of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It has also been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective effects, which make it a valuable tool for studying these processes. However, there are also limitations to using Compound X in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. In addition, its potential toxicity and side effects need to be further investigated.
Zukünftige Richtungen
There are several future directions for research on Compound X. One direction is to further investigate its mechanism of action and identify the specific enzymes and neurotransmitters that it modulates. Another direction is to study its potential toxicity and side effects in more detail. In addition, it may be valuable to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Finally, it may be valuable to develop more potent and selective analogs of Compound X for use in future research.
Conclusion:
In conclusion, Compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It has been synthesized using various methods and has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective effects. However, its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated. There are several future directions for research on Compound X, including investigating its mechanism of action, studying its toxicity and side effects, and developing more potent and selective analogs.
Synthesemethoden
Compound X can be synthesized using various methods, including the reaction of 3-nitrobenzaldehyde with 4-(2-bromoethyl)-1,3-dioxoisoindoline-2-ylidene acetic acid, followed by the reaction of the resulting intermediate with 1,4-diaminobutane. Another method involves the reaction of 2-nitrobenzaldehyde with 4-(2-bromoethyl)-1,3-dioxoisoindoline-2-ylidene acetic acid, followed by the reaction of the resulting intermediate with 1,4-diaminobutane. These methods have been optimized to produce Compound X with high yield and purity.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential applications in various research fields. It has been shown to inhibit the growth of cancer cells and has been proposed as a potential anti-cancer agent. Compound X has also been studied for its anti-inflammatory and neuroprotective properties. In addition, it has been proposed as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c22-16(19-12-5-3-6-13(11-12)21(25)26)9-4-10-20-17(23)14-7-1-2-8-15(14)18(20)24/h1-3,5-8,11H,4,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMSCYZJCOLBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6088802.png)
![N-(4-bromophenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6088805.png)

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-propanesulfonamide](/img/structure/B6088830.png)


![3-[2-(2,4-difluorophenyl)ethyl]-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6088846.png)

![N-(3-chloro-4-methoxyphenyl)-3-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)propanamide](/img/structure/B6088865.png)
![ethyl 3-(3-chlorobenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6088868.png)
![N-methyl-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6088877.png)
![3-{[5-(3-oxo-3-{2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}propyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole](/img/structure/B6088885.png)
![3-(4-bromophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6088888.png)